5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14BrN It is a derivative of tetrahydronaphthalene, featuring a bromine atom and a methyl group attached to the naphthalene ring system
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are currently unknown .
Mode of Action
It’s worth noting that many similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, including temperature, pH, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one or 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid.
Reduction: 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
- 6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Uniqueness
5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the bromine and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCDXGLYCTXWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCC2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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